molecular formula C14H16FNO4 B1312878 (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate CAS No. 72180-14-4

(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

Cat. No.: B1312878
CAS No.: 72180-14-4
M. Wt: 281.28 g/mol
InChI Key: FDPGMTFRBRCTSR-RYUDHWBXSA-N
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Description

Historical Development and Context

The development of fluorinated pyrrolidine chemistry traces its origins to the pioneering work in organofluorine chemistry during the mid-20th century. The first synthesis of 4-fluoroprolines was achieved by Gottlieb and Witkop in 1965, marking the beginning of systematic exploration into fluorinated proline derivatives. This initial breakthrough established the foundation for subsequent decades of research that would eventually lead to the sophisticated fluorinated pyrrolidine architectures observed in contemporary medicinal chemistry.

The historical progression of fluorinated pyrrolidine synthesis can be characterized by several distinct phases of development. Early fluorinating agents, such as perfluoro-N-fluoropiperidine, were first reported by Banks and co-workers in 1964 when they demonstrated fluorine atom-transfer capabilities, albeit with limited yields and challenging handling characteristics. The compound could fluorinate the sodium salt of 2-nitropropane to form 2-fluoro-2-nitropropane in a 40% yield, though its high volatility and low preparation yields hindered widespread adoption.

Significant advances occurred in the 1980s with the introduction of more stable and versatile fluorinating reagents. Umemoto and colleagues reported N-fluoropyridinium triflate and its derivatives in 1986, representing the first reactive, easy-to-handle fluorinating agents with wide application. These developments enabled more systematic approaches to fluorinated heterocycle synthesis, including the preparation of complex pyrrolidine derivatives like (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate.

The evolution of synthetic methodologies has been particularly crucial for accessing stereochemically defined fluorinated pyrrolidines. Modern approaches have demonstrated that the strategic placement of fluorine atoms can dramatically influence conformational preferences, with studies showing that fluorinated prolines exhibit distinct pucker biases compared to their non-fluorinated counterparts. The development of these synthetic capabilities has been essential for producing compounds such as this compound with precise stereochemical control.

Significance in Organofluorine Chemistry Research

Fluorinated pyrrolidines occupy a central position in organofluorine chemistry research due to their unique combination of conformational rigidity and electronic modulation. The significance of these compounds extends far beyond their synthetic accessibility, encompassing fundamental aspects of molecular recognition, protein engineering, and pharmaceutical development. The five-membered pyrrolidine ring serves as an ideal scaffold for fluorine incorporation because its saturated nature allows for efficient exploration of pharmacophore space through three-dimensional hybridization.

The electronic effects of fluorine substitution in pyrrolidine rings have profound implications for molecular behavior. Fluorine atoms introduce significant electronegativity differences that influence both local and distant molecular interactions through inductive effects and stereoelectronic phenomena. In the case of this compound, the fluorine atom at the 4-position creates a defined conformational bias that can be exploited for specific biological applications.

Research has demonstrated that fluorinated pyrrolidines exhibit enhanced metabolic stability compared to their non-fluorinated analogs, making them valuable scaffolds for pharmaceutical development. The incorporation of fluorine atoms can significantly alter the compound's interaction with cytochrome P450 enzymes, often leading to improved pharmacokinetic profiles. However, this same property requires careful consideration during drug development, as some fluorinated heterocycles can undergo bioactivation processes that generate reactive metabolites.

The analytical advantages of fluorinated pyrrolidines have also contributed to their research significance. The unique Nuclear Magnetic Resonance properties of fluorine-19 nuclei provide powerful tools for studying molecular dynamics and protein-ligand interactions. These spectroscopic capabilities have made fluorinated pyrrolidines invaluable as conformational reporters in peptide and protein chemistry, enabling researchers to monitor structural changes and binding events with high sensitivity.

Structural Classification within Fluorinated Proline Derivatives

The structural classification of fluorinated proline derivatives encompasses a diverse array of compounds characterized by the position, stereochemistry, and number of fluorine substituents. Within this classification system, this compound represents a specific subclass of protected 4-fluoroproline derivatives with defined stereochemical arrangements.

Monofluorinated proline derivatives constitute the most extensively studied category within this classification scheme. The 4-fluoroprolines, including both (4R)-fluoroproline and (4S)-fluoroproline stereoisomers, have been comprehensively characterized for their conformational properties and biological activities. These compounds demonstrate distinct pucker preferences, with (4R)-fluoroproline stabilizing the carbon-4-exo pucker and (4S)-fluoroproline favoring the carbon-4-endo conformation. Such conformational biases directly influence the compound's utility in protein engineering applications.

Compound Type Fluorine Position Stereochemistry Conformational Preference Reference
(4R)-Fluoroproline C-4 R Carbon-4-exo pucker
(4S)-Fluoroproline C-4 S Carbon-4-endo pucker
(3R,4R)-Difluoroproline C-3, C-4 R,R Mixed conformational bias
(3S,4S)-Difluoroproline C-3, C-4 S,S Carbon-gamma-exo preference

Difluorinated proline derivatives represent an advanced class within the structural classification, offering enhanced conformational control through multiple fluorine substitutions. Research has identified several stereoisomeric forms of 3,4-difluoroprolines, each exhibiting distinct conformational characteristics. The (3R,4R)-difluoroproline and (3S,4S)-difluoroproline derivatives have been synthesized and characterized, revealing that the combination of 3- and 4-fluorine substitutions with similar preorganizing effects results in conformational preferences similar to monofluorinated prolines.

Protected fluorinated proline derivatives, such as this compound, form a specialized subclass designed for synthetic utility and selective deprotection strategies. These compounds incorporate various protecting groups that enable selective functionalization and controlled release of the active fluorinated proline unit. The benzyl carbamate and methyl ester protecting groups in this specific compound provide orthogonal deprotection conditions, allowing for sequential or simultaneous removal depending on synthetic requirements.

The structural classification also encompasses trifluoromethyl-substituted proline derivatives, which have gained attention for their unique electronic properties and enhanced lipophilicity. During the past two decades, all isomeric trifluoromethyl-substituted prolines have been synthesized, demonstrating the systematic approach to exploring fluorinated proline chemical space. However, an interesting gap exists in the current classification, as fluoromethyl and difluoromethyl-substituted proline analogues remain largely unknown, representing unexplored synthetic targets.

Current Research Landscape and Applications

The contemporary research landscape surrounding fluorinated pyrrolidines encompasses diverse application areas, ranging from fundamental conformational studies to advanced pharmaceutical development. Current investigations focus on exploiting the unique properties of compounds like this compound for addressing complex challenges in medicinal chemistry and chemical biology.

Pharmaceutical research represents the most prominent application domain for fluorinated pyrrolidines. These compounds serve as key intermediates in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. The strategic incorporation of fluorine atoms has proven effective in developing peptide inhibitors with enhanced potency and metabolic stability. Research has demonstrated that replacement of proline residues with fluorinated analogs in therapeutic peptides can result in compounds exhibiting increased potency in cellular assays, despite decreased affinity for target proteins in vitro, suggesting that fluorine substitution enhances potency by retarding deleterious metabolism.

Current applications in protein engineering have established fluorinated pyrrolidines as powerful tools for modulating protein stability and folding kinetics. Studies have shown that global substitution of proline with 4-fluoroprolines in proteins can significantly affect thermostability and folding efficiency. The incorporation of fluorinated prolines into antibody fragments has yielded improved physical properties for potential therapeutic, diagnostic, and biotechnology applications. These developments highlight the compound's utility in enhancing protein-based technologies through conformational control.

Application Area Specific Use Observed Effects Research Status
Protein Engineering Antibody fragment stabilization Enhanced thermostability Clinical development
Medicinal Chemistry Neurological drug intermediates Improved metabolic stability Active research
Conformational Studies Nuclear Magnetic Resonance reporters Enhanced structural analysis Established methodology
Radiochemistry Positron Emission Tomography imaging Improved diagnostic capabilities Clinical application

Radiochemistry applications have emerged as a significant research area, with fluorinated pyrrolidines serving as precursors for Positron Emission Tomography imaging agents. Automated radiosynthesis methods have been developed for preparing fluorine-18 labeled proline derivatives, enabling their use as diagnostic agents for various medical conditions. The development of efficient synthetic routes that allow access to precursors undergoing highly selective radiofluorination reactions has enhanced the clinical utility of these compounds.

Contemporary research also emphasizes the development of more efficient synthetic methodologies for accessing complex fluorinated pyrrolidine architectures. Process development studies have focused on creating scalable synthetic routes suitable for pharmaceutical manufacturing. These efforts have led to the identification of modified synthetic strategies that avoid problematic reagents and improve overall yields, making compounds like this compound more accessible for research and development applications.

The analytical chemistry applications of fluorinated pyrrolidines continue to expand, with these compounds being utilized in various analytical methods for substance identification and quantification in complex mixtures. The unique spectroscopic properties of fluorinated heterocycles provide advantages in analytical separations and structural characterization, supporting their adoption in quality control and analytical development processes.

Current research trends indicate growing interest in exploring the conformational dynamics of fluorinated pyrrolidines using advanced spectroscopic techniques. Nuclear Magnetic Resonance studies utilizing fluorine-19 nuclei have provided unprecedented insights into protein-ligand interactions and molecular dynamics. These investigations have revealed that fluorinated prolines can serve as sensitive conformational reporters, enabling real-time monitoring of structural changes in biological systems.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPGMTFRBRCTSR-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469847
Record name 1-Benzyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72180-14-4
Record name 1-Benzyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • Proline Derivatives: The synthesis often begins with L-proline or its derivatives, which provide the pyrrolidine ring and the stereocenter at C-2.
  • Protected Pyrrolidine Esters: For example, tert-butyl or benzyl protected intermediates such as 1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate are used as precursors.

Fluorination Step

  • Stereoselective Fluorination: The introduction of fluorine at the 4-position is achieved by electrophilic or nucleophilic fluorination methods on a suitable precursor.
  • Common reagents include Selectfluor or diethylaminosulfur trifluoride (DAST), which allow for regio- and stereoselective fluorination.
  • The stereochemistry (2S,4S) is controlled by the starting material configuration and reaction conditions to avoid racemization.

Esterification and Protection

  • Benzyl Ester Formation: The N-1 position is benzylated typically by reaction with benzyl bromide or benzyl chloride under basic conditions.
  • Methyl Ester Formation: The carboxylate at C-2 is methylated using methyl iodide or dimethyl sulfate in the presence of a base or via Fischer esterification.
  • Protection groups such as tert-butyl or benzyl esters are used to facilitate purification and improve stability.

Purification and Characterization

  • The final compound is purified by chromatographic techniques such as flash chromatography or preparative HPLC.
  • Purity is typically >95%, confirmed by NMR, mass spectrometry, and chiral HPLC to verify stereochemistry.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Starting material prep L-Proline or protected pyrrolidine derivative Provides chiral pyrrolidine scaffold
2 Fluorination Selectfluor or DAST, controlled temperature Stereoselective introduction of 4-fluoro group
3 N-Benzylation Benzyl bromide, base (e.g., K2CO3) Benzyl ester formation at N-1
4 Methyl ester formation Methyl iodide or Fischer esterification Methyl ester at C-2 carboxylate
5 Purification Chromatography (flash or HPLC) >95% purity, stereochemical integrity confirmed

Research Findings and Optimization Notes

  • Stereochemical Control: Maintaining the (2S,4S) configuration is critical; reaction conditions must avoid epimerization, especially during fluorination and esterification steps.
  • Fluorination Efficiency: Use of Selectfluor under mild conditions yields high regio- and stereoselectivity with minimal side reactions.
  • Protecting Group Strategy: Benzyl and methyl esters provide stability and ease of purification; however, choice of protecting groups can be optimized depending on downstream applications.
  • Scale-Up Considerations: Industrial synthesis may require process optimization for yield and cost-effectiveness, including solvent choice and reaction times.

Comparative Data of Related Compounds

Compound Variant Molecular Formula Molecular Weight (g/mol) Key Differences
This compound C14H16FNO4 281.28 Benzyl ester at N-1, methyl ester at C-2, fluorine at C-4 (S,S)
(2S,4R)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate C11H18FNO4 247.26 tert-Butyl ester at N-1, methyl ester at C-2, fluorine at C-4 (S,R)

This comparison highlights the importance of stereochemistry and protecting groups in the synthesis and properties of these fluoropyrrolidine derivatives.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. Specifically, (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown promising results in targeting specific cancer pathways.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the pyrrolidine structure could enhance cytotoxicity against various cancer cell lines .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may help in reducing oxidative stress and inflammation in neuronal cells.
    • Case Study : An experimental study highlighted that this compound showed a significant decrease in neuroinflammatory markers in animal models .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structural features allow for the development of new pharmaceuticals.

  • Use in Synthesis : The compound is utilized as a building block for synthesizing more complex structures used in drug development.

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with various biological targets:

  • Receptor Binding Studies : Research has shown that this compound exhibits binding affinity to certain neurotransmitter receptors which can influence mood and cognition.
  • Analgesic Properties : Preliminary studies suggest potential analgesic effects, making it a candidate for pain management therapies.

Mechanism of Action

The mechanism of action of (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(2S,4R)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate
  • Key Differences : The 4R configuration alters the spatial arrangement of the fluorine atom, impacting hydrogen bonding, solubility, and enzymatic interactions.
  • Synthesis: Prepared via fluorination of (2S,4S)-4-hydroxypyrrolidine precursors using morpholinosulfur trifluoride (DAST) .
  • Applications : Used in PET tracer development but exhibits distinct pharmacokinetics compared to the 4S isomer .
Property (2S,4S) Isomer (2S,4R) Isomer
CAS Number Not explicitly listed 72180-24-6
Molecular Formula C₁₄H₁₆FNO₄ C₁₄H₁₆FNO₄
Optical Rotation ([α]D²⁰) Data unavailable −8.8 (c 0.2, CHCl₃)

Ester Substitution Variants

1-tert-Butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (CAS 203866-16-4)
  • Key Differences : Replacement of the benzyl group with tert-butyl enhances steric bulk and alters lipophilicity.
  • Stability : Stable at room temperature but decomposes under acidic conditions .
  • Applications : Widely used as a protecting group in peptide synthesis due to its compatibility with Boc deprotection strategies .
Property Benzyl-Methyl Ester tert-Butyl-Methyl Ester
Molecular Weight ~281.28 (estimated) 247.26
Storage Conditions Not specified Room temperature
Key Use Case Hydrogenolysis-sensitive intermediates Acid-labile protecting groups

Functional Group Variants

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate Hydrochloride (CAS 1515919-15-9)
  • Key Differences: The 4-fluoro group is replaced with an amino group, increasing basicity and reactivity.
  • Storage : Requires refrigeration (2–8°C) due to hygroscopicity .
  • Applications : Intermediate in bioactive molecule synthesis, particularly for kinase inhibitors .
Property 4-Fluoro Derivative 4-Amino Derivative (HCl Salt)
Molecular Formula C₁₄H₁₆FNO₄ C₁₄H₁₉ClN₂O₄
Solubility Likely hydrophobic Enhanced water solubility

Hydroxyl and Azido Derivatives

(2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS 57653-35-7)
  • Key Differences : The 4-fluoro group is replaced with a hydroxyl, enabling hydrogen bonding and oxidation sensitivity.
  • Availability : Discontinued in commercial catalogs .
(2S,4S)-1-Benzyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate
  • Key Differences : The azido group enables click chemistry applications, contrasting with fluorine’s inertness .

Commercial and Industrial Relevance

  • Suppliers: ECHEMI, BLD Pharm, and Combi-Blocks offer analogs like 4-amino and 4-azido derivatives in industrial-grade quantities (purity 95–98%) .
  • Pricing : Benzyl-containing derivatives are generally costlier due to synthetic complexity compared to tert-butyl variants .

Biological Activity

(2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate (CAS No. 72180-14-4) is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C14H16FNO4C_{14}H_{16}FNO_4 with a molecular weight of 281.28 g/mol. It is characterized by the presence of a fluorine atom and two carboxylate groups which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₆FNO₄
Molecular Weight281.28 g/mol
Boiling PointNot specified
DensityNot specified

Research indicates that this compound exhibits activity as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are commonly used in the management of type 2 diabetes mellitus by enhancing incretin levels, which in turn increases insulin secretion and decreases glucagon levels.

Key Mechanisms:

  • Inhibition of DPP-4 : This leads to prolonged action of incretin hormones, thereby improving glycemic control.
  • Potential Anti-inflammatory Effects : Some studies suggest that DPP-4 inhibitors may also exert anti-inflammatory effects, which can be beneficial in metabolic disorders.

Case Study: DPP-4 Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound effectively lowered HbA1c levels in diabetic models. The specific compound was shown to significantly improve blood glucose control within weeks of administration .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Antidiabetic Activity : Effective in lowering blood glucose levels.
  • Safety and Tolerability : Generally well-tolerated with minimal side effects reported in clinical trials.

Comparative Analysis with Other DPP-4 Inhibitors

A comparison table illustrates the efficacy of this compound against other known DPP-4 inhibitors.

Compound NameEfficacy (HbA1c Reduction)Mechanism
(2S,4S)-1-Benzyl ...SignificantDPP-4 Inhibition
LinagliptinModerateDPP-4 Inhibition
SitagliptinModerateDPP-4 Inhibition

Q & A

Basic: What are the critical steps for synthesizing (2S,4S)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate?

The synthesis typically involves:

  • Fluorination : Introduction of the fluorine atom at the 4-position using diethylaminosulfur trifluoride (DAST) under controlled conditions (-78°C to room temperature). This step requires precise temperature control to minimize side reactions .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive sites during intermediate steps. For example, Boc-protected intermediates are common in pyrrolidine derivatives to preserve stereochemistry .
  • Purification : Chromatographic methods (e.g., silica gel column chromatography with EtOAc/hexane gradients) are critical for isolating high-purity products, particularly due to regioisomeric byproducts .

Basic: How is stereochemical integrity ensured during synthesis?

  • Chiral Starting Materials : Use of enantiomerically pure precursors, such as (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, ensures retention of stereochemistry .
  • Stereoselective Fluorination : DAST-mediated fluorination preserves the (2S,4S) configuration when applied to hydroxyl-bearing intermediates, as demonstrated in analogous compounds .
  • X-ray Crystallography : Confirmation of absolute configuration via crystallographic analysis, as seen in related pyrrolidine derivatives .

Advanced: What analytical methods validate the compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm regiochemistry and fluorine incorporation. For example, 19^19F NMR can resolve fluorination efficiency .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC ensures >95% purity, critical for pharmacological studies .
  • Chiral Chromatography : Distinguishes enantiomeric impurities, particularly in stereoisomerically complex derivatives .

Advanced: How can low yields in multi-step syntheses be addressed?

  • Optimization of Key Steps : For example, the DAST fluorination step (33% yield in ) can be improved by varying solvent polarity or using alternative fluorinating agents like Deoxo-Fluor .
  • Regioisomer Separation : Chromatographic resolution of regioisomers (e.g., 5a:5b in ) using preparative HPLC or fractional crystallization .
  • Catalyst Screening : Transition metal catalysts (e.g., palladium) may enhance coupling reactions in precursor synthesis .

Basic: What safety protocols are essential for handling this compound?

  • Hazard Mitigation : The compound exhibits H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation). Use fume hoods, nitrile gloves, and lab coats .
  • Storage : Store in sealed containers under inert gas (N2_2) at -20°C to prevent hydrolysis of the ester groups .
  • Waste Disposal : Neutralize with aqueous NaHCO3_3 before disposal to reduce reactivity .

Advanced: What challenges arise in achieving regioselective fluorination?

  • Competing Side Reactions : Over-fluorination or elimination products may form if DAST is used in excess. Stoichiometric control and low temperatures (-78°C) are critical .
  • Steric Effects : Bulky protecting groups (e.g., Boc) at the 1-position direct fluorination to the 4-position, as observed in tert-butyl-protected analogs .
  • Solvent Effects : Anhydrous CH2_2Cl2_2 minimizes side reactions compared to polar solvents .

Advanced: How can contradictions in literature regarding similar compounds be resolved?

  • Cross-Validation of CAS Numbers : Mislabeling of CAS 207304-86-7 (non-fluorinated analog) vs. 203866-18-6 (fluorinated target) requires careful verification via spectral data .
  • Stereochemical Reassessment : Compare optical rotation data or X-ray structures with published values for related compounds (e.g., vs. 22) .
  • Reproducibility Studies : Independent synthesis of intermediates (e.g., 4-hydroxypyrrolidine derivatives) to confirm reaction outcomes .

Basic: How does the solubility profile influence experimental design?

  • In Vitro Studies : The compound’s solubility (3.11 mg/mL in aqueous buffers) dictates solvent choice for cell-based assays. DMSO is often used as a co-solvent at <1% concentration .
  • Formulation Challenges : Low aqueous solubility may necessitate prodrug strategies or nanoparticle encapsulation for in vivo pharmacokinetic studies .

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